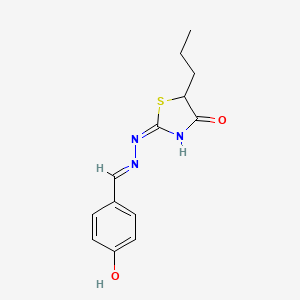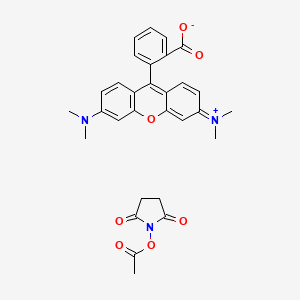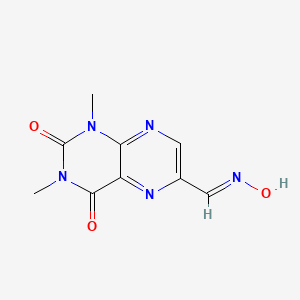![molecular formula C20H19N7O3 B15284844 N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]pyridine-3-carboxamide](/img/structure/B15284844.png)
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6,7-dimethyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]nicotinamide is a complex organic compound with a unique structure that includes a pteridine ring system fused with a nicotinamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[6,7-dimethyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]nicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the pteridine ring system, followed by the introduction of the nicotinamide group. Common reagents used in these reactions include pyridine derivatives, dimethylformamide (DMF), and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-[6,7-dimethyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various solvents like ethanol and methanol. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-[6,7-dimethyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N-[6,7-dimethyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[6,7-dimethyl-4-oxo-5-(3-pyridinylcarbonyl)-1,4,5,6,7,8-hexahydro-2-pteridinyl]-2-methylpropanamide
- 5-Oxo-7,7-Dimethyl-5,6,7,8-Tetrahydro-4-H-Chromene Bearing N, N-Dimethylaniline
Uniqueness
N-[6,7-dimethyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]nicotinamide is unique due to its specific structural features and the combination of the pteridine and nicotinamide moieties
Propriétés
Formule moléculaire |
C20H19N7O3 |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-3,6,7,8-tetrahydropteridin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H19N7O3/c1-11-12(2)27(19(30)14-6-4-8-22-10-14)15-16(23-11)24-20(26-18(15)29)25-17(28)13-5-3-7-21-9-13/h3-12H,1-2H3,(H3,23,24,25,26,28,29) |
Clé InChI |
IBWGVQSAMYHTBV-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N(C2=C(N1)N=C(NC2=O)NC(=O)C3=CN=CC=C3)C(=O)C4=CN=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate](/img/structure/B15284773.png)
![2-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B15284786.png)
![N'-[5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide](/img/structure/B15284787.png)
![3-tert-butyl-1-{[(1-ethyl-5,6-dimethyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B15284798.png)

![N-[(2-{4-nitrophenyl}hydrazino)(phenyl)methylene]benzenesulfonamide](/img/structure/B15284806.png)
![7-bromo-3a,8b-dihydro-3H-cyclopenta[b][1]benzofuran-5-carboxylic acid](/img/structure/B15284807.png)
![2-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitro-4-methylbenzenesulfonate](/img/structure/B15284808.png)


![ethyl 4-(4-bromophenyl)-2-{[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}-3-thiophenecarboxylate](/img/structure/B15284819.png)
![6-hydroxy-1,1,2-trimethyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B15284827.png)
![3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B15284832.png)
